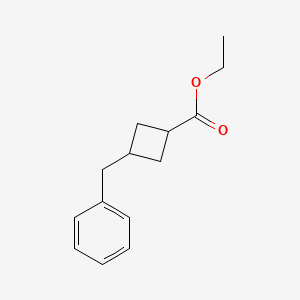![molecular formula C12H24N2O4S B8630868 N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide](/img/structure/B8630868.png)
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide
Overview
Description
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl and methylsulfonylamino groups. Common reagents used in these reactions include tert-butyl chloroformate, methylsulfonyl chloride, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
Scientific Research Applications
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide include:
- tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its trans configuration
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and medical researchers alike. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C12H24N2O4S |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl N-[4-(methanesulfonamido)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-5-7-10(8-6-9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
MOAJSULFOMCJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
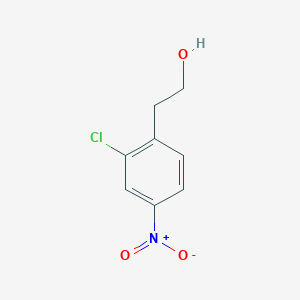
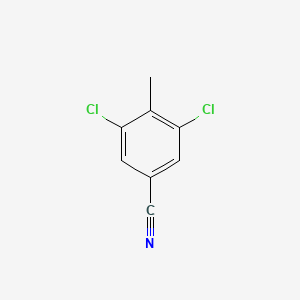
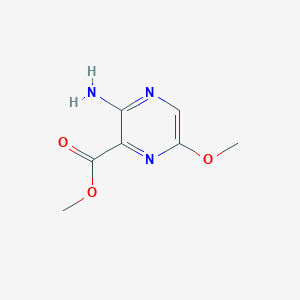
![1,2,3,3a,5,9b-Hexahydrocyclopenta[c]quinolin-4-one](/img/structure/B8630805.png)
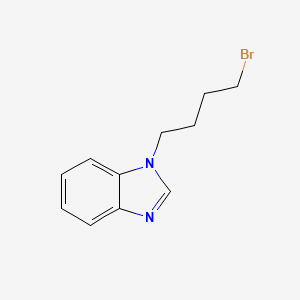
![3,9-Diazaspiro[5.5]undecane, 3-(6-methoxy-2-naphthalenyl)-](/img/structure/B8630818.png)
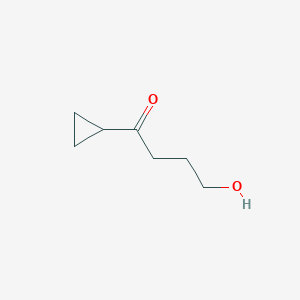
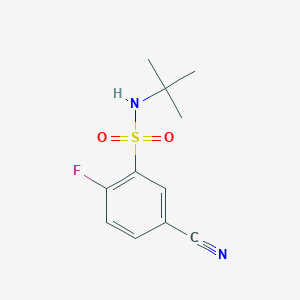
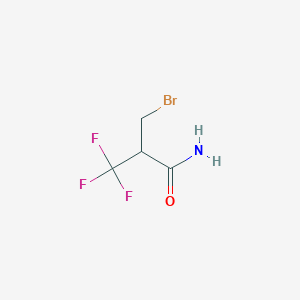
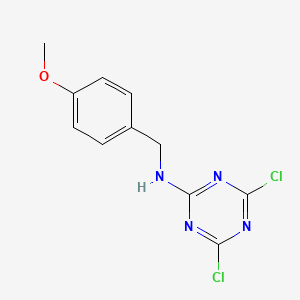
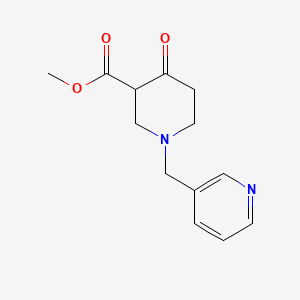
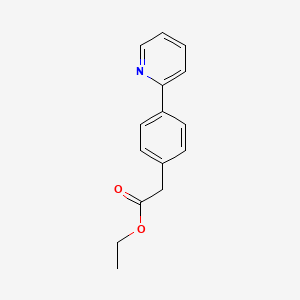
![7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate](/img/structure/B8630877.png)
